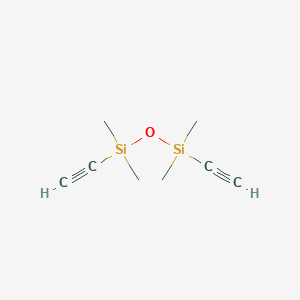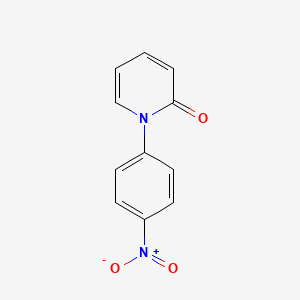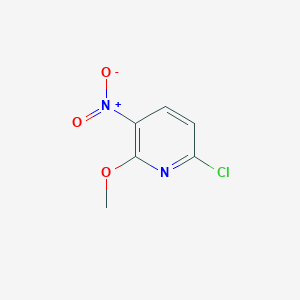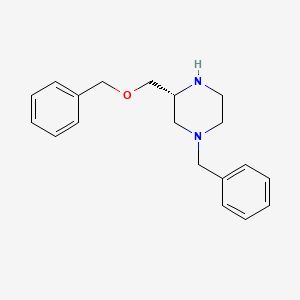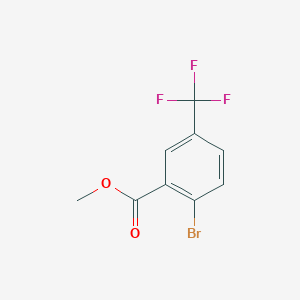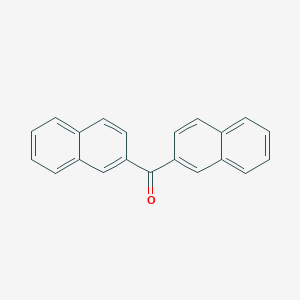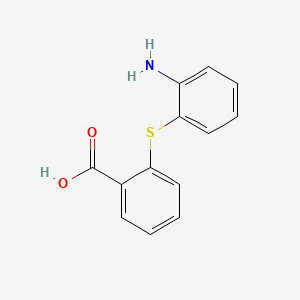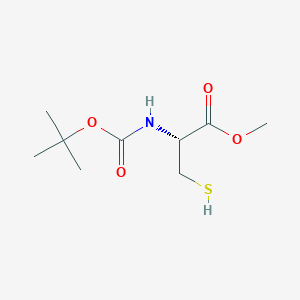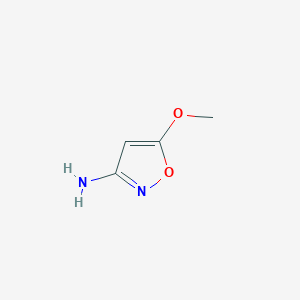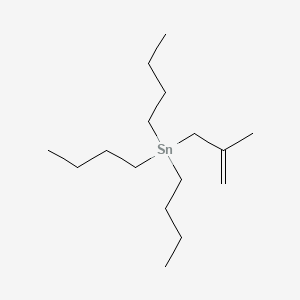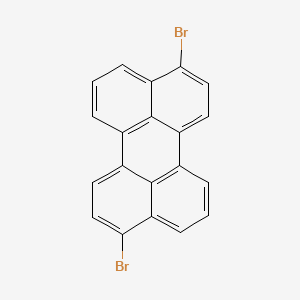
3,9-Dibromoperylène
Vue d'ensemble
Description
3,9-Dibromoperylene is an organic compound with the molecular formula C20H10Br2. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, where two bromine atoms are substituted at the 3 and 9 positions of the perylene core. This compound is known for its unique photophysical properties and is used in various scientific research applications .
Applications De Recherche Scientifique
3,9-Dibromoperylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various perylene derivatives with unique photophysical properties.
Biology: It is employed in the study of biological systems due to its fluorescence properties.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy and as a fluorescent probe for imaging.
Mécanisme D'action
Target of Action
It’s known that 3,9-dibromoperylene is used as an intermediate in the production of organic dyes and optoelectronic devices .
Biochemical Pathways
It’s known that 3,9-dibromoperylene exhibits good optical properties and stability, making it suitable for use in organic light-emitting diodes (oleds) and dye-sensitized solar cells (dsscs) .
Pharmacokinetics
It’s known that 3,9-dibromoperylene is a deep red solid that is almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,9-Dibromoperylene. For instance, it should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents . These conditions help maintain the stability and efficacy of 3,9-Dibromoperylene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dibromoperylene typically involves the bromination of perylene. One common method is the direct bromination of perylene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 9 positions .
Industrial Production Methods: In an industrial setting, the production of 3,9-Dibromoperylene may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions: 3,9-Dibromoperylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The perylene core can be oxidized to form perylenequinones.
Reduction Reactions: The bromine atoms can be reduced to form perylene.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Reactions: Products include azido-perylene derivatives and other substituted perylenes.
Oxidation Reactions: Products include perylenequinones.
Reduction Reactions: The major product is perylene.
Comparaison Avec Des Composés Similaires
- 3,4,9,10-Tetrabromoperylene
- 1,6,7,12-Tetrachloroperylene
- Perylene-3,4,9,10-tetracarboxylic dianhydride
Comparison: 3,9-Dibromoperylene is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other perylene derivatives. For instance, 3,4,9,10-Tetrabromoperylene has four bromine atoms, leading to different electronic and steric effects. Similarly, 1,6,7,12-Tetrachloroperylene has chlorine atoms, which affect its reactivity and applications differently .
Propriétés
IUPAC Name |
3,9-dibromoperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br2/c21-17-9-8-14-12-4-2-6-16-18(22)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLAQSRFBRURHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473914 | |
| Record name | 3,9-dibromoperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56752-35-3 | |
| Record name | 3,9-dibromoperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,9-Dibromoperylene?
A: 3,9-Dibromoperylene [] is a halogenated aromatic compound with the molecular formula C20H10Br2.
Q2: How does the structure of 3,9-Dibromoperylene influence its fluorescence properties?
A: The presence of bromine atoms in 3,9-Dibromoperylene significantly impacts its fluorescence. Studies [, ] have shown that it exhibits fluorescence anisotropy decay, making it valuable as a probe for studying viscosity. The bromine atoms' heavy atom effect influences the excited state dynamics and contributes to these properties.
Q3: Has 3,9-Dibromoperylene been explored for its potential in organic electronics?
A: Yes, research [] has investigated 3,9-Dibromoperylene as a building block for donor-acceptor-donor (D-A-D) systems in organic electronics. By attaching electron-donating groups to the 3,9-positions, the researchers were able to tune the energy band gaps and emission colors of the resulting compounds. This highlights the potential of 3,9-Dibromoperylene as a precursor for developing new organic electronic materials.
Q4: What analytical techniques are commonly employed to study 3,9-Dibromoperylene?
A4: Several analytical methods are crucial for studying 3,9-Dibromoperylene:
- X-ray Diffraction: Used to determine the crystal and molecular structure [].
- Fluorescence Spectroscopy: Utilized to investigate its fluorescence properties and anisotropy decay, particularly in viscosity studies [, ].
- DFT Calculations: Employed to understand the electronic structure and predict properties such as emission color [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


